N-{4-[(1R*,2R*)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl}acetamide
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Overview
Description
The chemical compound belongs to the family of acetamides, which are characterized by the presence of an acetamide group (CONH2) attached to an aromatic or aliphatic structure. These compounds are of significant interest due to their diverse chemical properties and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of acetamide derivatives often involves acylation reactions, where an acyl group is introduced to an amine. For example, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide involves the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation, demonstrating a method of modifying acetamide structures (Nikonov et al., 2016).
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be explored through various spectroscopic methods, including NMR, X-ray crystallography, and FTIR spectroscopy. These techniques provide insights into the compound's atomic arrangement and electronic structure. For instance, crystal and molecular structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide were characterized using X-ray diffraction analysis, revealing detailed geometrical features and hydrogen bonding patterns (Chi et al., 2018).
properties
IUPAC Name |
N-[4-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11(19)18-14-8-6-12(7-9-14)17-15-5-3-2-4-13(15)10-16(17)20/h2-9,16-17,20H,10H2,1H3,(H,18,19)/t16-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVSDPCNIYQZQZ-IAGOWNOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C(CC3=CC=CC=C23)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)[C@H]2[C@@H](CC3=CC=CC=C23)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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